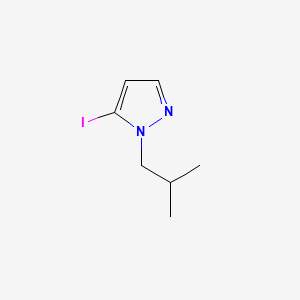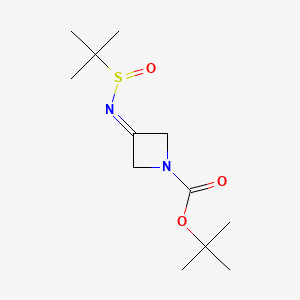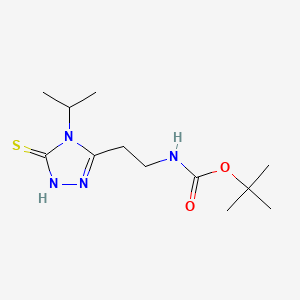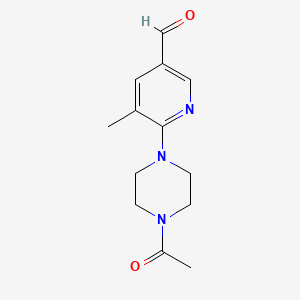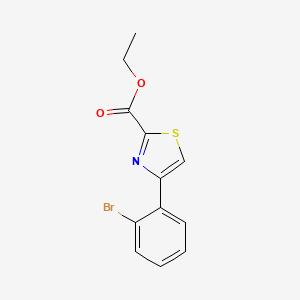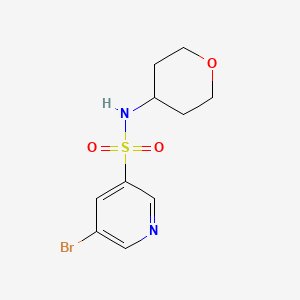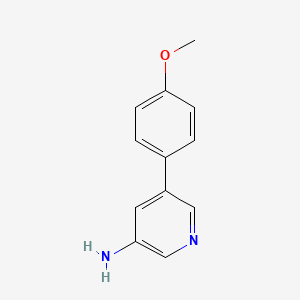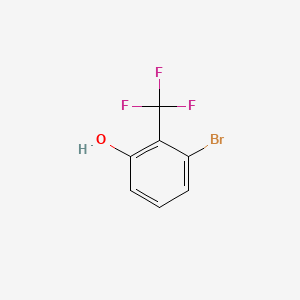
Lisina(crotonil)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lysine crotonylation is a post-translational modification discovered in histone and non-histone proteins . It’s involved in diverse biological processes such as neuropsychiatric disease, carcinogenesis, spermatogenesis, tissue injury, and inflammation . The unique carbon–carbon π-bond structure indicates that lysine crotonylation may use distinct regulatory mechanisms from other types of lysine acylation .
Synthesis Analysis
Lysine crotonylation is a newly discovered post-translational modification . Recent advances in the identification and quantification of lysine crotonylation by mass spectrometry have revealed that non-histone proteins are frequently crotonylated .
Molecular Structure Analysis
The unique carbon–carbon π-bond structure of lysine crotonylation may use distinct regulatory mechanisms from the widely studied other types of lysine acylation . This modification influences protein structure and modulates their stability, localization, and activity .
Chemical Reactions Analysis
Lysine crotonylation is involved in many physiological processes, and abnormal crotonylation is related to the development of some diseases . The regulation of lysine crotonylation involves enzymatic and non-enzymatic mechanisms .
Physical And Chemical Properties Analysis
Based on the chemical properties of lysine modification, acylations are classified into three groups: the hydrophobic acyl group, the polar acyl group, and the acidic acyl group . These modifications influence protein structure and modulate their stability, localization, and activity .
Aplicaciones Científicas De Investigación
Regulación Epigenética y Expresión Génica
La crotonilación de lisina es una modificación postraduccional (PTM) que ocurre en las proteínas histonas, las cuales desempeñan un papel crucial en la regulación de la transcripción genética. Esta modificación está particularmente enriquecida en las regiones promotoras y potenciadoras de los genes tanto en células somáticas humanas como en células germinales masculinas, lo que sugiere su importancia en la regulación de la expresión génica .
Respuesta al Daño del ADN
Las investigaciones han demostrado que la crotonilación de lisina desempeña un papel en la respuesta al daño del ADN. Está involucrada en el reclutamiento de proteínas de reparación a sitios de ADN dañados y puede influir en el silenciamiento transcripcional en sitios de rotura de doble cadena (DSB), lo cual es crucial para mantener la estabilidad genómica .
Metabolismo Celular
La crotonilación de lisina está regulada por diversas acilasas y desacilasas, así como por la concentración intracelular de sustrato crotonil-CoA. Esto indica su participación en el metabolismo celular, particularmente en el metabolismo de la lisina, hidroxilisina y triptófano .
Mecanismos de la Enfermedad
Los estudios han relacionado la crotonilación de lisina con diversas enfermedades, incluyendo lesión renal aguda y crónica, problemas de espermatogénesis, depresión y cáncer. Esto sugiere que la crotonilación de lisina podría ser un biomarcador o un objetivo terapéutico potencial para estas afecciones .
Reproducción y Desarrollo
La crotonilación de lisina se ha implicado en los procesos de reproducción y desarrollo. Su presencia en las células germinales masculinas indica un papel en la espermatogénesis, la cual es esencial para la fertilidad .
Herramientas de Investigación Biomédica
Los anticuerpos anti-crotonil-lisina se utilizan como herramientas en la investigación biomédica para detectar esta PTM en diversas aplicaciones, incluyendo Western Blotting. Estos anticuerpos se dirigen a la lisina crotonilada en muestras humanas, de ratón y de rata y han sido validados a través del uso experimental .
Biología Computacional
Se han desarrollado modelos de predicción mejorados para sitios de crotonilación de lisina en proteínas utilizando herramientas de bioinformática. Estos modelos ayudan a predecir posibles sitios de crotonilación en proteínas, lo que facilita la comprensión de la función e interacción de las proteínas .
Desarrollo Terapéutico
Las enzimas que regulan la acetilación de lisina también parecen regular la crotonilación de lisina. Esto abre posibilidades para desarrollar terapias que se dirijan a estas enzimas para modular los niveles de crotonilación para el tratamiento o la prevención de enfermedades .
Mecanismo De Acción
Target of Action
Lysine(crotonyl)-OH, or lysine crotonylation, is a posttranslational modification that primarily targets both histone and non-histone proteins . This modification is involved in diverse biological processes and diseases such as neuropsychiatric disease, carcinogenesis, spermatogenesis, tissue injury, and inflammation .
Mode of Action
Lysine crotonylation interacts with its targets by adding a crotonyl group to lysine residues on proteins. This process is catalyzed reversibly by crotonyltransferases and decrotonylases . The crotonyl group’s unique carbon-carbon π-bond structure indicates that lysine crotonylation may use distinct regulatory mechanisms from other types of lysine acylation .
Biochemical Pathways
Lysine crotonylation is involved in various biochemical pathways. It is particularly enriched in nuclear proteins involved in RNA processing, nucleic acid metabolism, and chromosome organization . Dysregulation of enzymes like glutaryl-CoA dehydrogenase (GCDH) and enoyl-CoA hydratase short chain 1 (ECHS1) can lead to the accumulation of the intermediate metabolite crotonyl-CoA, a precursor for histone lysine crotonylation .
Pharmacokinetics
It is known that the modification is regulated by the intracellular concentration of crotonyl-coa, the substrate used by crotonyltransferases . The enzymes that add and remove the crotonyl group can also influence the bioavailability of lysine crotonylation .
Result of Action
The addition of a crotonyl group to lysine residues can influence protein structure and modulate their stability, localization, and activity .
Action Environment
The action of lysine crotonylation can be influenced by various environmental factors. For example, the level of lysine crotonylation can be affected by the availability of crotonyl-CoA, which can be influenced by cellular metabolism and potentially environmental factors
Direcciones Futuras
The field of lysine crotonylation is still relatively new and there are many open questions. Future research should focus on the discovery and identification of crotonylation-related enzymes . More studies should also focus on the role of crotonylation in non-histone proteins, reveal more lysine crotonylation sites, and clarify the influences on protein functions .
Análisis Bioquímico
Biochemical Properties
Lysine(crotonyl)-OH interacts with a variety of enzymes, proteins, and other biomolecules. It is involved in the regulation of diverse biological processes, including cytoplasmic translation and structural constituent of ribosome . It also plays a significant role in the pathogenicity of certain organisms, suggesting a significant role for Lysine(crotonyl)-OH in these processes .
Cellular Effects
Lysine(crotonyl)-OH has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Lysine(crotonyl)-OH exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is recognized as an indicator of active genes and participates in the male germ cell differentiation process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Lysine(crotonyl)-OH change over time. It has been observed that different nutritional conditions have a significant influence on the Lysine(crotonyl)-OH levels .
Metabolic Pathways
Lysine(crotonyl)-OH is involved in various metabolic pathways. It interacts with numerous enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Lysine(crotonyl)-OH is transported and distributed within cells and tissues. The majority of crotonylated proteins were found to be distributed in the cytoplasm (35%), mitochondria (26%), and nucleus (22%) .
Subcellular Localization
The subcellular localization of Lysine(crotonyl)-OH and its effects on activity or function are significant. It is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
(2S)-2-amino-6-[[(E)-but-2-enoyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-2-5-9(13)12-7-4-3-6-8(11)10(14)15/h2,5,8H,3-4,6-7,11H2,1H3,(H,12,13)(H,14,15)/b5-2+/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHPCCLNIDDVFG-NCJLJLRUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NCCCCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)NCCCC[C@@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

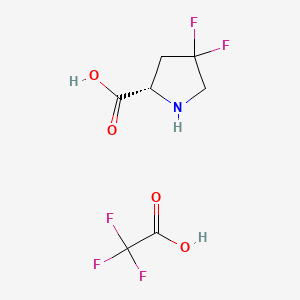

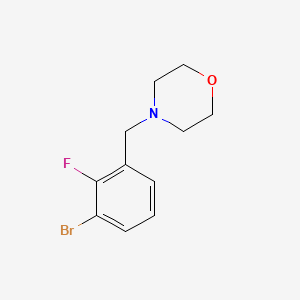
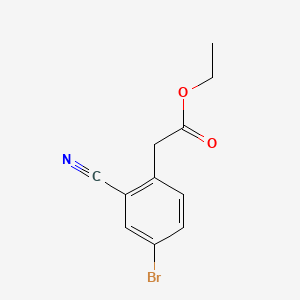

![1-(tert-Butyl)-6,7-difluoro-1H-benzo[d]imidazole](/img/structure/B578560.png)
